2,3-Dichloropyrido[1,2-A]pyrimidin-4-one
Description
Properties
IUPAC Name |
2,3-dichloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-7(10)11-5-3-1-2-4-12(5)8(6)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYGRPKKRPCWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258953 | |
| Record name | 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-82-1 | |
| Record name | 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117890-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with formamide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 3rd positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridopyrimidines.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of 2,3-dichloropyrido[1,2-a]pyrimidin-4-one show potent anticancer effects. For example, compounds derived from this scaffold have been reported to inhibit PIM-1 kinase, an important target in cancer therapy. One study showed that a specific derivative increased apoptosis in MCF-7 breast cancer cells by over 58-fold compared to control groups .
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as dihydrofolate reductase (DHFR) and several kinases including tyrosine-protein kinase Abl and MAP kinases. These enzymes are crucial in cellular signaling pathways related to cancer progression and other diseases .
- Antimicrobial Properties : Research indicates that pyridopyrimidine derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
Therapeutic Applications
The therapeutic applications of this compound are extensive:
- Cancer Treatment : Due to its ability to inhibit key kinases involved in tumor growth and survival, this compound is being explored as a chemotherapeutic agent. For instance, TAK-733 is a derivative that has shown effectiveness against melanoma cell lines by inhibiting MEK enzymes involved in the MAPK pathway .
- Neurological Disorders : Some derivatives have shown promise in treating neurological conditions through their action on neurotransmitter systems, potentially offering new avenues for psychotropic medications .
Case Study 1: Anticancer Efficacy
A study conducted by Li et al. highlighted the synthesis of a novel derivative of this compound that exhibited significant PIM-1 inhibition with IC50 values around 11 nM. The study concluded that this compound could serve as a targeted therapy for breast cancer due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .
Case Study 2: Enzyme Inhibition
In another investigation, researchers synthesized various derivatives of pyrido[2,3-d]pyrimidines and tested their inhibitory effects on DHFR and other kinases. The results indicated that certain modifications led to enhanced inhibitory potency, suggesting that structural optimization can yield more effective therapeutic agents against cancer and other diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Key Observations :
- Halogenation : The 2,3-dichloro derivative’s synthesis emphasizes electrophilic substitution, while DB103 relies on palladium-catalyzed cross-couplings for aryl group introduction .
Table 2: Functional and Pharmacological Profiles
Key Observations :
- DB103 vs. Natural Analogues : DB103 outperforms apigenin in selectivity, inhibiting ERK1/2 without affecting JNK/p38, and shows higher biocompatibility (up to 50 µM vs. apigenin’s 10 µM limit) .
Table 3: Stability, Solubility, and Toxicity
Key Observations :
- Solubility: Propoxy-substituted derivatives () exhibit higher predicted solubility in ethanol, aligning with their use in solution-based assays .
- Safety: The 3-amino derivative’s Safety Data Sheet (SDS) highlights inhalation risks, necessitating protective handling .
Biological Activity
2,3-Dichloropyrido[1,2-A]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its biological mechanisms, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily linked to its ability to inhibit various enzymes and pathways critical for cellular functions.
1. Dihydrofolate Reductase (DHFR) Inhibition
- Mechanism : DHFR is essential for DNA synthesis as it catalyzes the reduction of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme leads to reduced availability of nucleotides necessary for DNA replication.
- Research Findings : Studies have shown that derivatives of pyrido[2,3-d]pyrimidine, including this compound, exhibit high affinity for DHFR. This inhibition is crucial in the treatment of cancers and autoimmune diseases like rheumatoid arthritis and psoriasis .
2. Tyrosine Kinase Inhibition
- Mechanism : Tyrosine kinases are involved in signaling pathways that regulate cell proliferation and survival. Inhibiting these kinases can impede tumor growth and angiogenesis.
- Research Findings : Certain derivatives have demonstrated significant inhibitory effects on various tyrosine kinases, including those implicated in cancer progression .
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Activity
In a study focused on breast cancer cells (MCF-7), derivatives of pyrido[2,3-d]pyrimidine showed a remarkable ability to induce apoptosis. Compound 4 from this series increased apoptosis by 58.29-fold compared to controls, highlighting its potential as a chemotherapeutic agent targeting PIM-1 kinase .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial efficacy of hydrazinyl pyrido[2,3-d]pyrimidin-4-one analogues revealed their effectiveness against both gram-positive and gram-negative bacteria as well as fungal strains. The minimal inhibitory concentrations (MIC) varied significantly among different derivatives and pathogens, indicating a broad spectrum of activity .
Q & A
Q. Table 1: Example Reaction Conditions for Halogenation
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4H-pyrido[1,2-a]pyrimidin-4-one | POCl₃ | Reflux, 6 hr | 75–85 | |
| 2-Chloromethyl derivative | Cl₂ gas | RT, 2 hr | 60–70 |
Basic: How is the electronic structure of 2,3-dichloro derivatives characterized?
Answer:
Electronic properties are analyzed using:
- UV-Vis spectroscopy : To study π→π* transitions and solvent effects. For example, electron-withdrawing groups (e.g., Cl) at positions 2 and 3 redshift absorption due to reduced HOMO-LUMO gaps .
- IR spectroscopy : To identify carbonyl (C=O) stretching frequencies (~1660–1680 cm⁻¹) and assess hydrogen-bonding interactions .
- Quantum chemical calculations : PPP (Pariser-Parr-Pople) methods correlate experimental spectra with charge distribution .
Advanced: How can regioselective functionalization at the C-3 position be achieved?
Answer:
C-3 functionalization strategies include:
- Metal-free chalcogenation : Using iodine as a catalyst for sulfenylation/selenylation under mild conditions (e.g., thiophenol/I₂/DMSO, 50°C, 12 hr), achieving yields up to 95% .
- Suzuki-Miyaura coupling : Microwave-assisted coupling with aryl boronic acids at halogenated positions, requiring Pd catalysts and optimized base/ligand systems .
- Radical pathways : Demonstrated in iodine-mediated reactions, where regioselectivity is controlled by radical stability at C-3 .
Q. Table 2: Optimized Conditions for C-3 Sulfenylation
| Substrate | Reagent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 4H-pyrido[1,2-a]pyrimidin-4-one | Thiophenol | I₂ | 50 | 12 | 90–95 |
Advanced: How do structural modifications at positions 2 and 3 influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (Cl) : Enhance stability and binding to enzymes (e.g., aldose reductase) by increasing electrophilicity .
- Hydroxy/catechol moieties : Critical for antioxidant activity and enzyme inhibition (e.g., IC₅₀ values <1 µM for aldose reductase) .
- Substituent size : Bulky groups at C-3 reduce activity, while small halogens (Cl) improve pharmacokinetic properties .
Q. Table 3: SAR of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | C-2 Substituent | C-3 Substituent | Aldose Reductase IC₅₀ (µM) |
|---|---|---|---|
| 2-Phenyl | H | Cl | 0.45 |
| 2-Methyl | CH₃ | Cl | 1.20 |
| 2-Benzyl | Bn | Cl | >10 |
Advanced: How can computational modeling resolve contradictions in experimental bioactivity data?
Answer:
- Docking simulations : Predict binding modes to targets like aldose reductase, identifying key interactions (e.g., hydrogen bonds with Cl substituents) .
- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes, explaining discrepancies in IC₅₀ values across derivatives .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with activity to prioritize synthetic targets .
Methodological: What analytical techniques validate purity and regiochemistry of derivatives?
Answer:
- HPLC-MS : Quantifies purity and detects regioisomers using reverse-phase columns (C18) and acetonitrile/water gradients .
- ¹H/¹³C NMR : Assigns regiochemistry via coupling patterns (e.g., J-values for adjacent protons) .
- X-ray crystallography : Resolves ambiguities in substitution patterns for crystalline derivatives .
Advanced: How are solvent effects managed in photophysical studies of halogenated derivatives?
Answer:
- Solvatochromic shifts : Analyzed using UV-Vis in solvents of varying polarity (e.g., hexane vs. DMSO) to assess charge-transfer transitions .
- PPP calculations : Model solvent polarity effects on excited-state geometries .
- Empirical polarity scales : Correlate Stokes shifts with ET(30) parameters .
Key Challenges & Future Directions
- Synthetic bottlenecks : Improve yields in halogenation via flow chemistry or photoredox catalysis.
- Bioactivity optimization : Combine Cl substituents with antioxidant moieties (e.g., catechol) for dual-action therapeutics .
- Scalability : Develop greener methods for C–H functionalization to reduce reliance on toxic reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
